molecular formula C6H7N5 B11923124 n-Methyl-7h-purin-8-amine CAS No. 23658-67-5

n-Methyl-7h-purin-8-amine

Cat. No.: B11923124
CAS No.: 23658-67-5
M. Wt: 149.15 g/mol
InChI Key: DNBMRENNZIQFFS-UHFFFAOYSA-N
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Description

n-Methyl-7h-purin-8-amine: , also known as 7-Methyladenine, is a derivative of adenine, a purine nucleobase. This compound is characterized by the presence of a methyl group attached to the nitrogen atom at the seventh position of the purine ring. It has the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of n-Methyl-7h-purin-8-amine can be achieved through various synthetic routes. One common method involves the reaction of purine with methylamine under basic conditions. This reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: n-Methyl-7h-purin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

n-Methyl-7h-purin-8-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: This compound is studied for its role in DNA and RNA methylation processes, which are crucial for gene regulation and expression.

    Medicine: Research explores its potential as a biomarker for DNA damage and its involvement in various biochemical pathways.

    Industry: It is used in the development of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism by which n-Methyl-7h-purin-8-amine exerts its effects involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, affecting their structure and stability. This incorporation can influence processes such as replication, transcription, and translation. The compound may also interact with specific enzymes and proteins involved in these pathways, modulating their activity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation pattern, which can lead to distinct biochemical properties and interactions compared to other methylated purines. This uniqueness makes it valuable for studying specific methylation effects on nucleic acids and their associated biological processes .

Properties

CAS No.

23658-67-5

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

N-methyl-7H-purin-8-amine

InChI

InChI=1S/C6H7N5/c1-7-6-10-4-2-8-3-9-5(4)11-6/h2-3H,1H3,(H2,7,8,9,10,11)

InChI Key

DNBMRENNZIQFFS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=NC=NC=C2N1

Origin of Product

United States

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